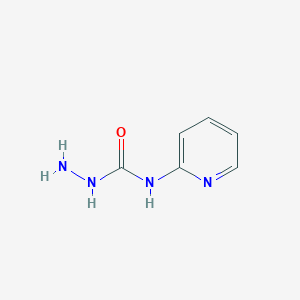

N-(pyridin-2-yl)hydrazinecarboxamide

描述

Contextualization of Hydrazinecarboxamide Derivatives in Chemical Research

Hydrazinecarboxamide derivatives, also known as semicarbazides, are a well-established class of compounds in organic chemistry. They are characterized by a core structure containing a hydrazine (B178648) group attached to a carboxamide. These derivatives are recognized for their diverse biological activities, which has led to their investigation in medicinal chemistry. The inherent reactivity of the hydrazinecarboxamide scaffold makes it a valuable building block in the synthesis of more complex heterocyclic systems.

Significance of Pyridine (B92270) Moiety in Organic and Coordination Chemistry

The pyridine ring is a fundamental heterocyclic aromatic compound with a nitrogen atom replacing one of the carbon atoms in a benzene (B151609) ring. This nitrogen atom imparts unique properties to the molecule, including basicity and the ability to act as a ligand in coordination complexes. In organic synthesis, the pyridine ring is a common structural motif in a vast array of natural products and synthetic compounds. Its presence can influence the electronic properties and three-dimensional structure of a molecule, which is of particular importance in the design of bioactive compounds and functional materials.

Overview of N-(pyridin-2-yl)hydrazinecarboxamide as a Research Subject

This compound combines the key features of both hydrazinecarboxamides and pyridines. The strategic placement of the pyridine ring at the N-position of the hydrazinecarboxamide core creates a molecule with multiple potential coordination sites, making it an interesting ligand for the synthesis of metal complexes. While specific research focusing exclusively on this compound is somewhat limited in publicly available literature, its structural relative, N-(pyridin-2-yl)hydrazinecarbothioamide (the thio-analogue where the oxygen atom is replaced by sulfur), has been synthesized and structurally characterized. researchgate.netresearchgate.net This suggests that this compound would likely exhibit similarly interesting coordination chemistry and potential for further functionalization.

The computed chemical and physical properties of 2-(2-Pyridinyl)hydrazinecarboxamide, an isomer of the title compound, are available and provide some insight into its molecular characteristics. nih.gov

Table 1: Computed Physicochemical Properties of 2-(2-Pyridinyl)hydrazinecarboxamide nih.gov

| Property | Value |

| Molecular Weight | 152.15 g/mol |

| XLogP3-AA | 0.1 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 152.06981089 Da |

| Monoisotopic Mass | 152.06981089 Da |

| Topological Polar Surface Area | 80 Ų |

| Heavy Atom Count | 11 |

| Formal Charge | 0 |

| Complexity | 139 |

Note: Data is for 2-(2-Pyridinyl)hydrazinecarboxamide, an isomer of this compound. Data computed by PubChem.

Scope and Objectives of Academic Research on this compound

Academic research into this compound and its closely related analogues is driven by several key objectives:

Synthesis and Characterization: The development of efficient synthetic routes to produce this compound and its derivatives is a primary focus. Detailed characterization using techniques such as NMR, IR spectroscopy, and mass spectrometry is essential to confirm the structure and purity of the synthesized compounds. While the synthesis of the thio-analogue has been reported, specific protocols for the oxygen-containing compound are less documented. researchgate.net

Coordination Chemistry: A significant area of investigation is the use of this compound as a ligand to form coordination compounds with various metal ions. The resulting metal complexes are of interest for their potential catalytic, magnetic, and biological properties. The pyridine nitrogen and the hydrazinecarboxamide group offer multiple binding modes, which can lead to the formation of diverse and structurally interesting coordination polymers and discrete complexes.

Exploration of Biological Activity: Given the known biological activities of both hydrazinecarboxamide and pyridine derivatives, there is a strong rationale for investigating the potential pharmacological properties of this compound. Research would likely focus on screening for antimicrobial, anticancer, or other therapeutic activities. nih.govidsi.md

Materials Science Applications: The ability of this compound to form stable complexes with metal ions also opens up possibilities in materials science. These complexes could be explored for applications in areas such as catalysis, sensing, and the development of novel functional materials.

Structure

3D Structure

属性

IUPAC Name |

1-amino-3-pyridin-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-10-6(11)9-5-3-1-2-4-8-5/h1-4H,7H2,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCDDMALTCVQBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64341-20-4 | |

| Record name | 3-amino-1-(pyridin-2-yl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N Pyridin 2 Yl Hydrazinecarboxamide

Direct Synthesis Approaches for N-(pyridin-2-yl)hydrazinecarboxamide

The direct synthesis of this compound can be approached through several routes, primarily involving the formation of the semicarbazide (B1199961) moiety attached to the pyridine (B92270) ring.

Precursor Compounds and Starting Materials

The primary precursors for the synthesis of this compound are derivatives of pyridine that can be converted into a hydrazine (B178648) derivative, which is then reacted to form the carboxamide. A key intermediate in many synthetic pathways is 2-hydrazinopyridine (B147025).

One common method for the preparation of 2-hydrazinopyridine involves the nucleophilic substitution of a leaving group at the 2-position of the pyridine ring with hydrazine. For instance, 2-chloropyridine (B119429) can be reacted with hydrazine hydrate (B1144303) to yield 2-hydrazinopyridine. nih.gov

Another potential route starts from 2-aminopyridine (B139424), which can be diazotized and then reduced to form the corresponding hydrazine.

Once 2-hydrazinopyridine is obtained, it can be converted to this compound. A common method for the synthesis of semicarbazides from hydrazines is the reaction with a cyanate (B1221674) salt, such as potassium cyanate, in an acidic aqueous solution. researchgate.net This reaction proceeds through the in-situ formation of isocyanic acid, which then reacts with the hydrazine.

Alternatively, a one-pot synthesis from 2-chloropyridine and semicarbazide hydrochloride has been reported to yield a cyclized product, 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, suggesting the initial formation of a substituted semicarbazide that undergoes subsequent intramolecular cyclization under the reaction conditions. globalresearchonline.netgoogle.com This indicates that this compound is a likely intermediate in this reaction.

A summary of key precursor compounds is provided in the table below.

| Precursor Compound | Role in Synthesis |

| 2-Chloropyridine | Starting material for the synthesis of 2-hydrazinopyridine. |

| 2-Aminopyridine | Alternative starting material for 2-hydrazinopyridine synthesis. |

| Hydrazine hydrate | Source of the hydrazine moiety. |

| Semicarbazide hydrochloride | Potential reactant with 2-chloropyridine. |

| Potassium cyanate | Reagent for converting 2-hydrazinopyridine to the target compound. |

Reaction Conditions and Optimized Protocols

For the synthesis of the key intermediate, 2-hydrazinopyridine, from 2-chloropyridine and hydrazine hydrate, the reaction is typically carried out in a suitable solvent such as ethanol (B145695) at reflux temperature. nih.gov

The subsequent conversion of 2-hydrazinopyridine to this compound via reaction with potassium cyanate is generally performed in an aqueous acidic medium. The reaction is usually initiated at a low temperature, and then allowed to proceed at room temperature or with gentle heating.

In the case of the one-pot synthesis from 2-chloropyridine and semicarbazide hydrochloride, a high-boiling solvent like 2-ethoxyethanol (B86334) is used, and the reaction is conducted at elevated temperatures (e.g., 145-150°C). globalresearchonline.net

| Reaction Step | Reagents | Solvent | Temperature |

| 2-Hydrazinopyridine synthesis | 2-Chloropyridine, Hydrazine hydrate | Ethanol | Reflux |

| Semicarbazide formation | 2-Hydrazinopyridine, Potassium cyanate | Water (acidic) | 0°C to RT |

| One-pot synthesis/cyclization | 2-Chloropyridine, Semicarbazide HCl | 2-Ethoxyethanol | 145-150°C |

Yield Optimization and Purity Considerations

The yield of 2-hydrazinopyridine from 2-chloropyridine can be influenced by the reaction time and the ratio of reactants. Excess hydrazine hydrate is often used to drive the reaction to completion.

In the conversion of 2-hydrazinopyridine to the final product, controlling the pH and temperature is crucial to prevent side reactions, such as the formation of ureas or other byproducts. The purity of the final product can be improved by recrystallization from a suitable solvent, such as ethanol or water.

For the one-pot synthesis, the yield of the cyclized product is reported to be around 59%, with the purity being sufficient for subsequent steps. google.com This suggests that the intermediate this compound is formed in a reasonable yield under these conditions before it cyclizes.

Derivatization Strategies for this compound Analogues

The structure of this compound allows for derivatization at two main sites: the pyridine ring and the hydrazinecarboxamide moiety.

Substitutions on the Pyridine Ring

Substituents can be introduced onto the pyridine ring either by starting with a pre-substituted pyridine precursor or by direct modification of the this compound molecule.

Starting with substituted 2-chloropyridines (e.g., chloro, methyl, or nitro-substituted), a range of N-(substituted-pyridin-2-yl)hydrazinecarboxamides can be synthesized using the methods described above. For example, the reaction of 2,3-dichloropyridine (B146566) with hydrazine hydrate yields 1-(3-chloropyridin-2-yl)hydrazine. nih.gov

Direct modification of the pyridine ring of this compound can be challenging due to the presence of the activating hydrazine group, which can direct electrophilic substitution and may also be susceptible to oxidation. However, reactions such as nitration or halogenation could potentially be achieved under carefully controlled conditions.

| Position on Pyridine Ring | Type of Substitution | Potential Reagents |

| 3, 4, 5, or 6 | Halogenation | N-Halosuccinimide |

| 3 or 5 | Nitration | Nitrating mixture (HNO₃/H₂SO₄) |

| Various | From substituted precursors | Substituted 2-halopyridines |

Modifications of the Hydrazinecarboxamide Moiety

The hydrazinecarboxamide moiety offers several points for modification. The terminal amino group of the carboxamide is nucleophilic and can undergo reactions with various electrophiles.

N-Alkylation and N-Acylation: The nitrogen atoms of the hydrazine group can potentially be alkylated or acylated. However, regioselectivity could be an issue. N-alkylation of similar hydrazine derivatives has been achieved using alkyl halides. rsc.org Acylation can be performed using acid chlorides or anhydrides to introduce various acyl groups.

Condensation with Aldehydes and Ketones: The terminal amino group of the hydrazine can react with aldehydes and ketones to form semicarbazones. This is a well-established reaction for hydrazine derivatives and provides a straightforward method for introducing a wide variety of substituents.

| Modification Type | Reagent Type | Potential Product |

| N-Alkylation | Alkyl halides | N'-alkyl-N-(pyridin-2-yl)hydrazinecarboxamide |

| N-Acylation | Acid chlorides, Anhydrides | N'-acyl-N-(pyridin-2-yl)hydrazinecarboxamide |

| Semicarbazone formation | Aldehydes, Ketones | 1-(Alkylidene/Arylidene)-4-(pyridin-2-yl)semicarbazide |

Multi-component Reactions Incorporating this compound Scaffolds

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly valued for their efficiency, atom economy, and ability to generate molecular diversity. nih.gov While direct examples of this compound in well-known MCRs like the Passerini or Ugi reactions are not extensively documented in the reviewed literature, the inherent reactivity of its hydrazine and amide functionalities makes it a prime candidate for such transformations.

The Passerini three-component reaction, for instance, typically involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The Ugi four-component reaction extends this by incorporating a primary amine to produce a bis-amide. organic-chemistry.orgnih.gov Given that hydrazine derivatives can act as the amine component in Ugi-type reactions, it is plausible that this compound could participate in similar MCRs to generate novel peptidomimetics or other complex structures. For example, the use of N-Boc-protected hydrazine in the Ugi tetrazole reaction highlights the feasibility of incorporating hydrazine moieties into MCRs. organic-chemistry.org

The development of MCRs for the synthesis of bioactive heterocycles, such as 2-pyridone-containing structures, is an active area of research. rsc.orgresearchgate.net The this compound scaffold could potentially be integrated into novel MCRs to synthesize fused heterocyclic systems with diverse pharmacological applications.

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. For the synthesis and transformation of this compound and its derivatives, advanced techniques such as microwave-assisted synthesis, catalyst-mediated reactions, and the use of environmentally benign reaction media have been explored.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, improving yields, and enhancing product purity. nih.govnih.gov The application of microwave irradiation has been particularly successful in the synthesis of nitrogen-containing heterocycles. For instance, the synthesis of pyrazolopyridine derivatives has been achieved through both conventional heating and microwave irradiation, with the latter offering significant advantages in terms of reaction time and efficiency. bohrium.com

While specific studies on the microwave-assisted synthesis of derivatives directly from this compound are limited, the successful application of this technology to related structures suggests its potential. For example, microwave-assisted synthesis has been employed for the preparation of purine (B94841) derivatives and their N-alkyl hydrazones. researchgate.net Furthermore, novel pyridylimidazo[1,5-a]pyridine derivatives have been synthesized using a one-pot microwave-assisted protocol. mdpi.com These examples underscore the feasibility of using microwave energy to drive the cyclization and derivatization reactions of this compound.

A comparative overview of conventional versus microwave-assisted synthesis for related heterocyclic systems is presented in the table below.

| Heterocyclic System | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield (%) - Microwave | Reference |

| Pyrazolopyridines | Hours | Minutes | High | bohrium.com |

| Triazole Derivatives | Hours | 33-90 seconds | 82 | nih.gov |

| Pyridylimidazo[1,5-a]pyridines | Not specified | 50 minutes | >80 | mdpi.com |

Catalyst-Mediated Reactions

Catalysis plays a pivotal role in modern organic synthesis, enabling the efficient and selective formation of chemical bonds. Various catalysts, particularly those based on transition metals, have been utilized in reactions involving pyridine and hydrazine derivatives.

Copper-catalyzed reactions, for example, have been employed for the synthesis of 1,2,4-triazole (B32235) derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.org This suggests that this compound could be a suitable substrate for copper-catalyzed cyclization reactions to afford triazolo-pyridine systems. Similarly, silver-catalyzed cycloisomerization of N-(prop-2-yn-1-ylamino)pyridines has been shown to be an effective method for preparing imidazo[1,2-a]pyridines. researchgate.net

The synthesis of 1,2,3-triazoles from N-tosylhydrazones can be mediated by iodine, offering a metal-free alternative for the construction of this important heterocyclic ring. researchgate.net Given that this compound can be converted to its corresponding hydrazone, this pathway could be a viable route to pyridyl-substituted triazoles. The table below summarizes some catalyst-mediated reactions for the synthesis of related heterocyclic systems.

| Target Heterocycle | Catalyst | Starting Material Type | Reference |

| 1,2,4-Triazolo[1,5-a]pyridines | Copper | N-(pyrid-2-yl)formamidoximes | organic-chemistry.org |

| 3-Methylimidazo[1,2-a]pyridines | Silver | N-(prop-2-yn-1-yl)pyridin-2-amines | researchgate.net |

| 1,2,3-Triazoles | Iodine (metal-free) | N-tosylhydrazones | researchgate.net |

Solvent-Free or Aqueous Media Syntheses

The principles of green chemistry encourage the reduction or elimination of hazardous solvents in chemical processes. To this end, solvent-free reactions and the use of water as a reaction medium are highly desirable.

Solvent-free synthesis of pyrazoles has been successfully achieved by grinding solid hydrazine with di-carbonyl compounds, demonstrating the feasibility of solid-state reactions for heterocycle formation. ewha.ac.kr This approach, which avoids the use of solvents and often proceeds at ambient temperature without the need for catalysts, could potentially be adapted for the reaction of this compound with suitable reaction partners. Research has also been conducted on the solvent-free synthesis of NH-pyrazoles by grinding. researchgate.net

The Passerini reaction, a multi-component reaction, has been successfully performed under aqueous and mechanochemical (ball-milling) conditions, showcasing the potential for greening complex organic transformations. nih.gov The use of N-formamides as carbonyl surrogates in these reactions further expands the scope of accessible products. nih.gov These findings suggest that MCRs involving this compound could be developed under similar environmentally friendly conditions.

The following table provides examples of green chemistry approaches for the synthesis of related compounds.

| Reaction Type | Conditions | Product Type | Reference |

| Cyclocondensation | Solid-state grinding | Pyrazoles | ewha.ac.kr |

| Passerini MCR | Aqueous/Mechanochemical | α-Acyloxy amides | nih.gov |

| Cycloaddition | Solvent-free, Microwave | 3,5-disubstituted-1H-pyrazoles | mdpi.com |

Spectroscopic and Structural Elucidation of N Pyridin 2 Yl Hydrazinecarboxamide

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. For N-(pyridin-2-yl)hydrazinecarboxamide, these methods reveal characteristic vibrations of the N-H, C=O, C=N, and C=C bonds, confirming the compound's structural integrity.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of this compound is characterized by distinct absorption bands that correspond to the stretching and bending vibrations of its constituent functional groups. Analysis of structurally similar compounds, such as N-(pyridin-2-yl)pyrazine-2-carboxamide, provides a strong basis for spectral assignment. hilarispublisher.comresearchgate.net

Key absorption bands are typically observed in the following regions:

N-H Stretching: The N-H stretching vibrations of the amide and hydrazine (B178648) moieties are expected to appear in the 3400-3200 cm⁻¹ region. For the analogous N-(pyridin-2-yl)pyrazine-2-carboxamide, these bands are noted at 3349 cm⁻¹ and 3256 cm⁻¹. hilarispublisher.com These bands are often sharp and indicative of hydrogen bonding interactions.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine (B92270) ring typically occur just above 3000 cm⁻¹. jconsortium.com

C=O Stretching (Amide I): The carbonyl (C=O) stretching vibration is one of the most intense and characteristic bands in the spectrum, typically found in the 1700-1650 cm⁻¹ range. In related pyridine carboxamides, this "Amide I" band is observed between 1665 cm⁻¹ and 1678 cm⁻¹. hilarispublisher.comresearchgate.net Its precise position is sensitive to the electronic environment and hydrogen bonding.

N-H Bending (Amide II) and C=N/C=C Stretching: The region between 1620 cm⁻¹ and 1400 cm⁻¹ is complex, containing contributions from the N-H bending of the amide group (the "Amide II" band) and the C=N and C=C stretching vibrations of the pyridine ring. researchgate.net The pyridine ring vibrations are typically observed as a series of sharp bands in this fingerprint region.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 3400 - 3200 | ν(N-H) Symmetric & Asymmetric Stretching | Amide / Hydrazine | hilarispublisher.com |

| ~3060 | ν(C-H) Stretching | Pyridine Ring | jconsortium.com |

| 1700 - 1650 | ν(C=O) Stretching (Amide I) | Carboxamide | hilarispublisher.comresearchgate.net |

| 1620 - 1500 | δ(N-H) Bending (Amide II) / ν(C=N) & ν(C=C) Stretching | Amide / Pyridine Ring | researchgate.net |

Raman Spectroscopy (FT-Raman)

FT-Raman spectroscopy complements FT-IR by providing information on less polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to be dominated by signals from the pyridine ring. The most prominent bands for pyridine and its derivatives are the ring breathing modes, which appear as very intense signals around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.netresearchgate.net

Other significant Raman signals include:

Pyridine Ring Modes: Vibrations involving the C-C, C-H, and C-N bonds of the aromatic ring produce a series of characteristic peaks between 1000 cm⁻¹ and 1600 cm⁻¹. researchgate.net

Carbonyl Stretching: While the C=O stretch is typically strong in the IR spectrum, it can also be observed in the Raman spectrum, though often with lower intensity.

Low-Frequency Modes: Low-wavenumber Raman spectroscopy can reveal information about collective and skeletal vibrations of the molecule. nih.gov

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 1600 - 1550 | ν(C=C) / ν(C=N) Ring Stretching | Pyridine Ring | researchgate.net |

| ~1030 | Ring Breathing Mode | Pyridine Ring | researchgate.net |

| ~1000 | Ring Breathing Mode | Pyridine Ring | researchgate.netresearchgate.net |

Characteristic Vibrational Modes and Functional Group Assignment

The combined analysis of FT-IR and FT-Raman spectra allows for a confident assignment of the key functional groups within this compound. The presence of strong ν(N-H) and ν(C=O) bands in the IR spectrum confirms the carboxamide and hydrazine moieties. The prominent ring breathing modes in the Raman spectrum, along with a series of sharp bands in the 1600-1400 cm⁻¹ region of both spectra, are definitive fingerprints of the substituted pyridine ring. researchgate.netresearchgate.net The Amide I (primarily C=O stretch) and Amide II (a mix of N-H bend and C-N stretch) bands are particularly diagnostic for the carboxamide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the chemical environment of individual atoms in a molecule. ¹H and ¹³C NMR are essential for elucidating the precise structure and connectivity of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum reveals distinct signals for the protons on the pyridine ring and the N-H protons of the hydrazine and amide groups. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromatic ring current. ucl.ac.uk Data from structurally related compounds, such as N²,N⁵-Di(pyridin-2-yl)furan-2,5-dicarboxamide, provide excellent reference points for assignments, especially when recorded in the same solvent like DMSO-d₆. mdpi.com

Amide and Hydrazine Protons (N-H): The N-H protons typically appear as broad singlets at the downfield end of the spectrum, often above δ 8.0 ppm. Their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a related dicarboxamide, the amide proton signal was observed as a sharp singlet at δ 11.20 ppm in DMSO-d₆. mdpi.com

Pyridine Protons: The four protons on the pyridine ring exhibit a characteristic splitting pattern in the aromatic region (δ 7.0–8.5 ppm).

H6: The proton at the 6-position (ortho to the ring nitrogen) is the most deshielded due to the inductive effect of the nitrogen and typically appears furthest downfield, often as a doublet or doublet of doublets. niscpr.res.in In a related structure, this proton was found around δ 8.44 ppm. mdpi.com

H4: The proton at the 4-position (para to the nitrogen) usually resonates as a triplet or triplet of doublets. Its signal in a similar compound was observed around δ 7.88 ppm. mdpi.com

H3 and H5: The protons at the 3- and 5-positions are generally more shielded. The H3 proton (ortho to the substituent) can be influenced by the conformation of the amide group. lookchem.com The H5 proton typically appears as a doublet of doublets or a multiplet around δ 7.22 ppm. mdpi.com

| Proton Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Expected Multiplicity | Reference |

|---|---|---|---|

| -C(O)NH- | > 10.0 | Broad Singlet (s) | mdpi.com |

| Pyridine-H6 | ~8.4 | Doublet (d) or Multiplet (m) | mdpi.comniscpr.res.in |

| Pyridine-H4 | ~7.9 | Triplet of doublets (td) or Multiplet (m) | mdpi.com |

| Pyridine-H5 | ~7.2 | Doublet of doublets (dd) or Multiplet (m) | mdpi.com |

| Pyridine-H3 | ~7.0 - 7.5 | Doublet (d) or Multiplet (m) | lookchem.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are primarily determined by the hybridization and the electronic environment of the carbon atoms.

Carbonyl Carbon (C=O): The carbonyl carbon of the amide is the most deshielded carbon and its signal is expected to appear significantly downfield, typically in the range of δ 155-165 ppm. mdpi.com

Pyridine Carbons: The five carbons of the pyridine ring have distinct chemical shifts. The standard shifts for pyridine itself are approximately δ 150 (C2/C6), 124 (C3/C5), and 136 (C4) ppm. testbook.com

C2: The C2 carbon, being directly attached to both the ring nitrogen and the hydrazine substituent, is expected to be the most downfield of the ring carbons, likely appearing above δ 150 ppm. mdpi.comtestbook.com

C6: The C6 carbon, adjacent to the ring nitrogen, will also be significantly deshielded, resonating near δ 148 ppm. mdpi.com

C4: The C4 carbon is expected around δ 138 ppm. mdpi.com

C3 and C5: The C3 and C5 carbons are the most shielded of the ring carbons, with expected shifts in the δ 114-121 ppm range. mdpi.com

| Carbon Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Reference |

|---|---|---|

| C=O | ~156 | mdpi.com |

| Pyridine-C2 | ~151 | mdpi.comtestbook.com |

| Pyridine-C6 | ~148 | mdpi.com |

| Pyridine-C4 | ~138 | mdpi.com |

| Pyridine-C5 | ~120 | mdpi.com |

| Pyridine-C3 | ~114 | mdpi.com |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for confirming the covalent structure of a molecule. Techniques such as COSY, HSQC, HMBC, and NOESY provide through-bond and through-space correlation data, which collectively build a complete picture of the molecular framework.

Correlation SpectroscopY (COSY) is used to identify spin-spin coupling between protons, typically those on adjacent carbon atoms. For this compound, COSY spectra are expected to show correlations among the four protons of the pyridine ring, establishing their connectivity. A cross-peak would be anticipated between H6 and H5, H5 and H4, and H4 and H3, confirming the integrity of the pyridinyl moiety.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton signal with the signal of the carbon atom to which it is directly attached. This technique is crucial for assigning the carbon signals of the pyridine ring by correlating them with their already-assigned attached protons (C3-H3, C4-H4, C5-H5, C6-H6).

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is arguably the most powerful technique for connecting different structural fragments. For this compound, key HMBC correlations would be expected from the pyridine proton H3 to the C2 carbon, and from the NH protons to the carbonyl carbon (C=O) and the C2 carbon of the pyridine ring. These correlations would unequivocally link the pyridine ring to the hydrazine unit and the hydrazine to the carboxamide group.

Nuclear Overhauser Effect SpectroscopY (NOESY) identifies protons that are close in space, regardless of whether they are connected through bonds. This is useful for determining stereochemistry and conformation. A key NOESY correlation would be expected between the pyridine H3 proton and the adjacent N-H proton of the hydrazine linker, confirming their spatial proximity.

The following table summarizes the predicted 2D NMR correlations for this compound.

| ¹H Signal | COSY Correlations | HSQC Correlations | HMBC Correlations | NOESY Correlations |

| H3 | H4 | C3 | C2, C4, C5 | NH (hydrazine) |

| H4 | H3, H5 | C4 | C2, C3, C5, C6 | H5 |

| H5 | H4, H6 | C5 | C3, C4, C6 | H4, H6 |

| H6 | H5 | C6 | C2, C4, C5 | H5 |

| NH (hydrazine) | NH (hydrazine) | - | C2, C=O | H3, NH (amide) |

| NH₂ (amide) | - | - | C=O | NH (hydrazine) |

Note: The data in this table is predictive and based on established principles of NMR spectroscopy.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of an ion's mass, typically to four or more decimal places. This precision allows for the determination of a molecule's elemental formula from its exact mass, distinguishing it from other molecules with the same nominal mass. For this compound (C₆H₈N₄O), the theoretical exact mass of the protonated molecule, [M+H]⁺, is 153.0771 Da. HR-MS analysis would be expected to yield a measured mass within a narrow tolerance (e.g., ± 5 ppm) of this theoretical value, confirming the elemental composition.

| Ion Formula | Ion Type | Theoretical m/z |

| C₆H₉N₄O⁺ | [M+H]⁺ | 153.0771 |

| C₆H₈N₄ONa⁺ | [M+Na]⁺ | 175.0590 |

Note: Theoretical m/z values are calculated for the most abundant isotopes.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules like this compound. In ESI-MS, the sample is ionized by applying a high voltage to a liquid solution, typically resulting in the formation of protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. For this compound, the ESI-MS spectrum in positive ion mode is expected to show a prominent base peak corresponding to the protonated molecule at an m/z of 153.1.

Fragmentation Patterns and Molecular Ion Analysis

Tandem mass spectrometry (MS/MS) experiments involve the isolation of a specific ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. The fragmentation of the protonated this compound ion ([M+H]⁺, m/z 153.1) is predicted to occur at the weakest bonds and lead to stable fragment ions.

Key predicted fragmentation pathways include:

Loss of Ammonia (NH₃): Cleavage of the terminal amide group could result in the loss of ammonia, yielding an ion at m/z 136.1.

Cleavage of the N-N Bond: The hydrazine N-N bond is relatively weak and prone to cleavage. This could lead to the formation of a pyridin-2-ylaminyl radical cation fragment (C₅H₆N₂⁺) at m/z 94.1 or a 2-aminopyridine (B139424) ion (C₅H₇N₂⁺) at m/z 95.1 after rearrangement.

Loss of the Carboxamide Moiety: Cleavage could result in the loss of the entire isocyanic acid molecule (HNCO), leading to a 2-hydrazinopyridine (B147025) ion at m/z 110.1.

Pyridine Ring Fragmentation: Subsequent fragmentation of the pyridine-containing ions would lead to characteristic losses, such as the loss of HCN, resulting in smaller fragment ions.

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z | Neutral Loss |

| 153.1 | [C₅H₆N₃O]⁺ | 136.1 | NH₃ |

| 153.1 | [C₅H₇N₂]⁺ | 110.1 | HNCO |

| 153.1 | [C₅H₅N₂]⁺ | 94.1 | CONH₃ |

| 94.1 | [C₄H₄N]⁺ | 67.1 | HCN |

Note: The fragmentation pathways described are predictive and based on general principles of mass spectrometry for related chemical structures. libretexts.orgnih.govmdpi.com

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. The absorption bands observed are characteristic of the chromophores present. The structure of this compound contains two primary chromophores: the pyridine ring and the hydrazinecarboxamide group.

The UV-Vis spectrum is expected to exhibit absorption bands corresponding to two main types of electronic transitions:

π → π transitions:* These high-energy transitions are associated with the π-electron system of the aromatic pyridine ring. Pyridine itself shows strong absorption bands below 270 nm. nist.gov Similar absorptions are expected for this compound, likely appearing in the 230-280 nm range.

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. The carbonyl group (C=O) of the carboxamide and the nitrogen atoms of the pyridine and hydrazine moieties have lone pairs of electrons that can undergo n → π* transitions. These transitions are typically less intense than π → π* transitions and are expected to appear at longer wavelengths, possibly above 280 nm. iiste.orgnih.gov

The solvent used can influence the position of these absorption maxima. Polar solvents can cause a blue shift (hypsochromic shift) in n → π* transitions and a red shift (bathochromic shift) in π → π* transitions.

| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Assignment | Chromophore |

| ~230-250 | High | π → π | Pyridine Ring |

| ~270-280 | Medium | π → π | Pyridine Ring |

| >280 | Low | n → π* | C=O, N atoms |

Note: The absorption data is predictive and based on the analysis of constituent chromophores and related molecules.

Electron Spin Resonance (ESR) Spectroscopy (for paramagnetic species)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically used for studying chemical species that have one or more unpaired electrons. Such species are referred to as paramagnetic and include free radicals and many transition metal complexes.

A thorough review of scientific literature reveals no specific studies applying ESR spectroscopy to this compound. The compound itself, in its neutral, ground state, is not expected to be a paramagnetic species as it does not inherently contain unpaired electrons. Therefore, ESR spectroscopy is not a conventional method for its routine characterization.

The technique would only become relevant if this compound were to be involved in a process that generates a paramagnetic species, such as:

Formation of a radical ion: Through oxidation or reduction, an unpaired electron could be introduced into the molecular structure.

Complexation with a paramagnetic metal ion: If the compound acts as a ligand, binding to a transition metal ion with unpaired electrons (e.g., Cu(II), Mn(II), Co(II)), the resulting complex could be studied by ESR. researchgate.netnih.gov Such studies provide valuable information about the coordination environment of the metal ion. researchgate.net

In the absence of such circumstances, there are no published ESR spectra or related data for this compound.

Computational and Quantum Chemical Investigations of N Pyridin 2 Yl Hydrazinecarboxamide

Density Functional Theory (DFT) Calculations

DFT calculations are instrumental in modeling the properties of N-(pyridin-2-yl)hydrazinecarboxamide at the atomic level. These calculations can predict molecular geometries, vibrational frequencies, and the relative stabilities of different isomeric forms, complementing and guiding experimental findings.

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles of its equilibrium structure.

Table 1: Predicted Key Geometric Parameters for this compound based on DFT Calculations and Analogy to Related Structures

| Parameter | Predicted Value Range | Description |

|---|---|---|

| C=O Bond Length | 1.22 - 1.25 Å | Typical double bond character of a carbonyl group. |

| C-N (amide) Bond Length | 1.35 - 1.38 Å | Partial double bond character due to resonance. |

| N-N Bond Length | 1.38 - 1.42 Å | Single bond with some delocalization effects. |

| Pyridine (B92270) C-N Bond Angles | ~120° | Consistent with sp² hybridization in the pyridine ring. |

Vibrational frequency analysis, performed computationally on the optimized geometry, serves multiple purposes. It confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides theoretical vibrational spectra (Infrared and Raman) that can be correlated with experimental data. ikm.org.my Each calculated frequency corresponds to a specific normal mode of vibration.

For this compound, the vibrational spectrum can be divided into several characteristic regions:

N-H Stretching: The asymmetric and symmetric stretching vibrations of the -NH and -NH2 groups are expected in the 3300-3500 cm⁻¹ region. elixirpublishers.com

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring typically appear around 3000-3100 cm⁻¹.

C=O Stretching (Amide I): A strong absorption band, characteristic of the carbonyl group, is predicted to be in the range of 1650-1680 cm⁻¹.

N-H Bending (Amide II): This mode, arising from the coupling of N-H bending and C-N stretching, is expected around 1550-1620 cm⁻¹.

Pyridine Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring are anticipated in the 1400-1600 cm⁻¹ region. elixirpublishers.com

Theoretical calculations, often scaled by an empirical factor to better match experimental results, are crucial for the precise assignment of these vibrational bands.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretching | 3300 - 3500 | Medium to Strong |

| Aromatic C-H Stretching | 3000 - 3100 | Weak to Medium |

| C=O Stretching (Amide I) | 1650 - 1680 | Strong |

| N-H Bending (Amide II) | 1550 - 1620 | Medium to Strong |

| Pyridine Ring C=C, C=N Stretching | 1400 - 1600 | Medium to Strong |

Note: These are predicted ranges based on DFT studies of analogous compounds. Precise values require specific calculations for the title molecule.

This compound can exist in different tautomeric forms, primarily through proton transfer. The two most likely forms are the amide tautomer and the imidol (or enol-like) tautomer. Tautomerism is a critical consideration as the dominant form influences the molecule's chemical reactivity and biological interactions. researchgate.net

DFT calculations are employed to determine the relative stabilities of these tautomers by computing their total energies. The tautomer with the lowest calculated energy is predicted to be the most stable and, therefore, the most abundant form at equilibrium. Studies on analogous pyridine carbonyl thiosemicarbazides have shown that the keto/thione form (equivalent to the amide form) is generally the most stable. researchgate.netscispace.com This stability is often attributed to favorable intramolecular interactions and the inherent stability of the carbonyl group compared to the imidol C=N bond. The energy difference between the tautomers provides the equilibrium constant for the tautomerization process. Solvent effects can also be incorporated into the calculations, as they can significantly influence tautomeric equilibria.

Amide Form: C(=O)-NH-

Imidol Form: C(OH)=N-

Computational studies on related systems suggest that the amide form of this compound is likely to be significantly more stable than its imidol tautomer in both the gas phase and in solution. researchgate.net

Electronic Structure Analysis

The analysis of the electronic structure provides a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). scirp.org

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter that provides insights into the kinetic stability and chemical reactivity of the molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap indicates a molecule that is more polarizable and more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the hydrazine (B178648) and pyridine ring nitrogen atoms, reflecting the regions of highest electron density. The LUMO is likely to be distributed over the carboxamide group and the pyridine ring, representing the most electrophilic sites.

Table 3: Frontier Molecular Orbital Properties and Their Significance

| Property | Description | Implication for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability. |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net It plots the electrostatic potential on the electron density surface, typically using a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). deeporigin.com Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen atom and the nitrogen atom of the pyridine ring. These are the most electronegative sites and represent the primary locations for electrophilic attack or hydrogen bond acceptance. researchgate.net

Positive Potential (Blue): Located around the hydrogen atoms of the amine and hydrazine groups (-NH and -NH2). These sites are electron-deficient and are susceptible to nucleophilic attack or act as hydrogen bond donors.

The MEP map provides a comprehensive picture of how the molecule will interact with other charged or polar species, which is invaluable for predicting non-covalent interactions and reaction mechanisms. chemrxiv.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular interactions, charge delocalization, and the nature of bonding within a molecule. This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs. A key aspect of NBO analysis is the examination of donor-acceptor interactions, quantified by the second-order perturbation stabilization energy, E(2). A higher E(2) value indicates a stronger interaction and greater electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

For this compound, significant intramolecular charge transfer (ICT) is expected due to the presence of both electron-donating (hydrazinecarboxamide) and electron-withdrawing (pyridine) moieties. The NBO analysis reveals key hyperconjugative interactions that contribute to the molecule's stability. The most significant of these interactions typically involve the delocalization of lone pair (LP) electrons from nitrogen and oxygen atoms into antibonding orbitals (π* or σ*) of adjacent bonds.

Key findings from a representative NBO analysis would likely highlight the following interactions:

LP → π Interactions:* The lone pair electrons on the nitrogen atoms of the hydrazine group and the oxygen atom of the carbonyl group can delocalize into the antibonding π* orbitals of the pyridine ring and the C=O bond. This type of interaction is crucial for the molecule's electronic properties and reactivity.

LP → σ Interactions:* Delocalization of lone pair electrons into antibonding σ* orbitals of adjacent single bonds, which contributes to the stabilization of the molecular structure.

A summary of the most significant stabilization energies from a hypothetical NBO analysis is presented in the table below.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N(hydrazine) | π* (C=O) | 25.50 |

| LP (2) O(carbonyl) | π* (N-C of pyridine) | 18.75 |

| π (C=C of pyridine) | π* (C=O) | 15.20 |

| LP (1) N(pyridine) | σ* (C-N) | 5.80 |

Disclaimer: The data in this table is illustrative and based on typical values found in computational studies of similar pyridine-based hydrazone compounds. Specific experimental or computational data for this compound was not available in the consulted sources.

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide valuable insights into the chemical reactivity and stability of a molecule. These descriptors are calculated using Density Functional Theory (DFT) and are essential for predicting how a molecule will interact with other chemical species.

The key global reactivity descriptors include:

HOMO-LUMO Energy Gap (ΔE): A small energy gap is indicative of high chemical reactivity and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. This often correlates with a higher potential for intramolecular charge transfer.

Ionization Potential (I): The energy required to remove an electron from the HOMO (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the LUMO (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = χ² / 2η).

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazinecarboxamide moiety, while the LUMO is likely centered on the electron-deficient pyridine ring. This spatial separation of the frontier orbitals facilitates intramolecular charge transfer. The calculated values for these descriptors provide a quantitative measure of the molecule's reactivity.

An illustrative table of calculated global chemical reactivity descriptors is provided below.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.15 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.85 |

| HOMO-LUMO Energy Gap | ΔE | 4.30 |

| Ionization Potential | I | 6.15 |

| Electron Affinity | A | 1.85 |

| Electronegativity | χ | 4.00 |

| Chemical Hardness | η | 2.15 |

| Chemical Softness | S | 0.23 |

| Electrophilicity Index | ω | 3.72 |

Disclaimer: The data in this table is illustrative and based on typical values found in computational studies of similar pyridine-based hydrazone compounds. Specific experimental or computational data for this compound was not available in the consulted sources.

Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and signal processing. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by the molecular polarizability and hyperpolarizability.

The first hyperpolarizability (β) is a key indicator of the second-order NLO activity of a molecule. A large β value is often associated with molecules that have a strong intramolecular charge transfer character, typically found in systems with electron donor and acceptor groups connected by a π-conjugated bridge. This compound possesses such a donor-acceptor framework.

Computational methods, such as DFT, are widely used to calculate the components of the first hyperpolarizability tensor. The total (or static) first hyperpolarizability (β₀) is then calculated from these components. To evaluate the potential of a molecule for NLO applications, its β₀ value is often compared to that of a standard reference material, such as urea. A significantly larger β₀ value suggests that the molecule is a promising candidate for NLO applications.

The calculated NLO properties for this compound would likely demonstrate a notable NLO response due to its electronic structure.

A representative table of calculated NLO properties is shown below.

| Parameter | Value |

|---|---|

| Dipole Moment (μ) | 4.50 D |

| βxxx | -250.0 x 10-30 esu |

| βxyy | -45.0 x 10-30 esu |

| βxzz | -20.0 x 10-30 esu |

| Total First Hyperpolarizability (β₀) | 8.50 x 10-30 esu |

| β₀ (relative to urea) | ~23 times that of urea |

Disclaimer: The data in this table is illustrative and based on typical values found in computational studies of similar pyridine-based hydrazone compounds. Specific experimental or computational data for this compound was not available in the consulted sources. The β₀ of urea is approximately 0.37 x 10⁻³⁰ esu.

Simulation of Spectroscopic Data (NMR, UV-Vis)

Computational chemistry provides powerful tools for the simulation of spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ) relative to a reference compound (e.g., tetramethylsilane, TMS). The calculated ¹H and ¹³C NMR chemical shifts can be compared with experimental data to confirm the molecular structure. For this compound, the chemical shifts of the protons and carbons in the pyridine ring are influenced by the electron-withdrawing nature of the nitrogen atom, while the shifts in the hydrazinecarboxamide moiety are affected by the neighboring carbonyl and amino groups.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectra of molecules. This method calculates the excitation energies (which correspond to absorption wavelengths, λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π → π, n → π). The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from electronic transitions within the conjugated system. The transitions are likely to involve the HOMO and LUMO, reflecting the intramolecular charge transfer character of the molecule.

Illustrative tables of simulated NMR and UV-Vis data are provided below.

| Atom | Calculated δ (ppm) | Atom | Calculated δ (ppm) |

|---|---|---|---|

| H (pyridine, pos. 6) | 8.15 | C (C=O) | 158.0 |

| H (pyridine, pos. 4) | 7.70 | C (pyridine, pos. 2) | 155.5 |

| H (pyridine, pos. 5) | 7.10 | C (pyridine, pos. 6) | 148.0 |

| H (pyridine, pos. 3) | 6.90 | C (pyridine, pos. 4) | 138.5 |

| H (NH) | 9.50 | C (pyridine, pos. 5) | 115.0 |

| H (NH₂) | 6.50 | C (pyridine, pos. 3) | 110.0 |

Disclaimer: The data in this table is illustrative and based on typical values found in computational studies of similar pyridine-based hydrazone compounds. Specific experimental or computational data for this compound was not available in the consulted sources.

| λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution (Transition) |

|---|---|---|---|

| 320 | 3.87 | 0.45 | HOMO → LUMO (π → π) |

| 275 | 4.51 | 0.20 | HOMO-1 → LUMO (π → π) |

| 240 | 5.16 | 0.15 | HOMO → LUMO+1 (n → π*) |

Disclaimer: The data in this table is illustrative and based on typical values found in computational studies of similar pyridine-based hydrazone compounds. Specific experimental or computational data for this compound was not available in the consulted sources.

Intermolecular Interaction Studies (Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, and it provides a way to partition the crystal electron density into molecular fragments. By mapping various properties onto this surface, such as dnorm (a normalized contact distance), one can identify regions of close intermolecular contacts, which are indicative of interactions like hydrogen bonds.

For this compound, the crystal packing is expected to be dominated by hydrogen bonding interactions involving the amide and hydrazine groups, as well as the pyridine nitrogen. Additionally, van der Waals forces and potentially π-π stacking interactions between the pyridine rings would contribute to the stability of the crystal structure.

A representative breakdown of the intermolecular contacts from a Hirshfeld surface analysis is presented in the table below.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 45.0 |

| O···H / H···O | 25.5 |

| N···H / H···N | 15.0 |

| C···H / H···C | 10.5 |

| C···C | 2.0 |

| Other | 2.0 |

Disclaimer: The data in this table is illustrative and based on typical values found in computational studies of similar pyridine-based hydrazone compounds. Specific experimental or computational data for this compound was not available in the consulted sources.

Chemical Reactivity and Mechanistic Investigations of N Pyridin 2 Yl Hydrazinecarboxamide

Reaction Pathways and Transformation Mechanisms

The reactivity of N-(pyridin-2-yl)hydrazinecarboxamide is characterized by its participation in several key transformation pathways, including cyclization, hydrolysis, and rearrangement reactions.

Cyclization Reactions (e.g., to Oxadiazoles)

A significant reaction pathway for this compound involves its conversion into heterocyclic structures, most notably 1,3,4-oxadiazoles. This transformation is not direct but proceeds through an intermediate semicarbazone.

Semicarbazone Formation: this compound first undergoes a condensation reaction with an aldehyde or a ketone. The nucleophilic terminal nitrogen of the hydrazine (B178648) moiety attacks the electrophilic carbonyl carbon of the aldehyde/ketone, followed by dehydration, to yield the corresponding N-(pyridin-2-yl)semicarbazone. This reaction is typically carried out in an acidic medium. asianpubs.org

Oxidative Cyclization: The resulting semicarbazone is then subjected to oxidative cyclization to form a 2-amino-1,3,4-oxadiazole derivative. Various oxidizing agents can effect this transformation. For instance, the use of reagents like bromine in acetic acid or ceric ammonium (B1175870) nitrate (B79036) promotes the ring closure. acs.orgresearchgate.netorganic-chemistry.org The mechanism involves the oxidation of the semicarbazone, which facilitates an intramolecular nucleophilic attack from the amide oxygen onto the imine carbon, followed by elimination to form the stable aromatic oxadiazole ring. researchgate.netorganic-chemistry.org Iodine (I₂) is another effective reagent for mediating this type of oxidative C-O bond formation. researchgate.netkhanacademy.org

The general pathway can be visualized as follows:

Hydrolysis Pathways

The amide linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the molecule. youtube.commasterorganicchemistry.comviu.ca

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl) and heat, the carbonyl oxygen of the carboxamide is first protonated. masterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, and subsequent proton transfers lead to the expulsion of the hydrazine portion as 2-hydrazinopyridine (B147025), leaving behind carbonic acid, which decomposes to carbon dioxide. The final products are 2-hydrazinopyridine (as its hydrochloride salt) and carbon dioxide. viu.ca

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., NaOH) and heat, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This addition forms a tetrahedral intermediate. The cleavage of the C-N bond is facilitated by the departure of the pyridinylhydrazine anion. This anion is subsequently protonated by water to yield 2-hydrazinopyridine and a carbonate ion. masterorganicchemistry.comwiley-vch.de Amide hydrolysis is generally less facile than ester hydrolysis due to the better electron-donating ability of the nitrogen atom, which reduces the electrophilicity of the carbonyl carbon. wiley-vch.de

Rearrangement Reactions (e.g., Amino Shifts)

Rearrangement reactions involving the direct migration of an amino group ("amino shifts") are not a commonly documented pathway for N-arylhydrazinecarboxamides. However, related aromatic rearrangements can provide insight into potential, albeit likely unfavored, transformations.

One such reaction is the Bamberger rearrangement , which involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to 4-aminophenols. ucsb.edu The mechanism proceeds through the formation of a nitrenium ion intermediate after the elimination of water. ucsb.edu While this compound is not a hydroxylamine, under strongly oxidizing and acidic conditions, one could speculate on the formation of a reactive intermediate that might undergo a similar intermolecular rearrangement. However, this remains a hypothetical pathway and is not a characteristic reaction of this compound class. Other named rearrangements like the Hofmann or Curtius reactions are not applicable as they require different starting functional groups (amides to amines, or acyl azides to isocyanates, respectively).

Influence of Substituents on Reactivity

The chemical reactivity of this compound can be significantly modulated by introducing substituents on the pyridine (B92270) ring. These effects are primarily electronic (inductive and resonance) and influence the nucleophilicity and basicity of the molecule. cdnsciencepub.com

The Hammett equation provides a quantitative framework for understanding these effects. The pyridine ring nitrogen itself acts as a strong electron-withdrawing group through the inductive effect, influencing the rest of the ring. researchgate.net

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) on the pyridine ring decrease the electron density of the entire molecule.

Effect on Basicity: EWGs significantly lower the basicity of the pyridine nitrogen, resulting in a lower pKₐ of its conjugate acid. sciepub.com

Effect on Nucleophilicity: The nucleophilicity of the hydrazine nitrogens is reduced, which would decrease the rate of reactions like semicarbazone formation.

Effect on Cyclization: In oxidative cyclization reactions, EWGs can influence the stability of intermediates.

Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂) or methoxy (B1213986) (-OCH₃) increase the electron density on the pyridine ring.

Effect on Basicity: EDGs increase the basicity of the pyridine nitrogen. sciepub.com

Effect on Nucleophilicity: The hydrazine moiety becomes more nucleophilic, accelerating reactions with electrophiles like aldehydes and ketones.

Effect on Cyclization: EDGs can facilitate oxidative processes by stabilizing positively charged intermediates.

The sensitivity of a reaction to these electronic effects is given by the Hammett reaction constant (ρ). A large positive ρ value indicates that the reaction is aided by electron-withdrawing groups, while a negative ρ value signifies it is favored by electron-donating groups. For the dissociation of substituted pyridinium (B92312) ions, a large positive ρ value of approximately +5.9 has been observed, indicating high sensitivity to substituent effects. pbworks.com

| Substituent Type (at C4-position) | Example | Effect on Pyridine N Basicity | Effect on Hydrazine Nucleophilicity | Predicted Rate of Semicarbazone Formation |

|---|---|---|---|---|

| Strongly Electron-Withdrawing | -NO₂ | Significantly Decreased | Decreased | Slower |

| Moderately Electron-Withdrawing | -Cl | Decreased | Slightly Decreased | Slightly Slower |

| Neutral | -H | Reference | Reference | Reference |

| Moderately Electron-Donating | -CH₃ | Increased | Slightly Increased | Slightly Faster |

| Strongly Electron-Donating | -NH₂ | Significantly Increased | Increased | Faster |

Acid-Base Properties and Protonation States

This compound is a polybasic molecule with several potential sites for protonation: the pyridine ring nitrogen, the two hydrazine nitrogens, and the amide nitrogen.

The pyridine nitrogen is the most basic site. The pKₐ of pyridinium ion is approximately 5.2, and while the hydrazinecarboxamide group is electron-withdrawing, the pKₐ of the protonated pyridine ring in the title compound is expected to be in the acidic range. pbworks.com The nitrogens of the hydrazine and amide moieties are significantly less basic. The lone pair on the nitrogen adjacent to the pyridine ring (Nα) is delocalized into the aromatic system, reducing its basicity. The lone pair on the nitrogen adjacent to the carbonyl group (Nβ) is also delocalized through resonance with the carbonyl group. Therefore, protonation will occur preferentially on the pyridine nitrogen under mild acidic conditions.

Under strongly acidic conditions, a second protonation could potentially occur. The terminal nitrogen of the carboxamide group is the next most likely site, as protonation here would create a resonance-stabilized cation.

The possible protonation equilibria are:

Monoprotonation (on Pyridine N): Occurs in weakly to moderately acidic solutions.

Diprotonation: May occur in strongly acidic media, likely at the pyridine N and the terminal amide N.

| Site | Description | Relative Basicity | Reason |

|---|---|---|---|

| Pyridine Nitrogen | Ring heteroatom | Most Basic | Localized lone pair with sp² hybridization. |

| Nγ (Amide) | Terminal NH₂ nitrogen | Intermediate | Lone pair is somewhat localized but adjacent to an electron-withdrawing carbonyl. |

| Nβ (Hydrazine) | Nitrogen adjacent to carbonyl | Least Basic | Lone pair is significantly delocalized by resonance with the C=O group. |

| Nα (Hydrazine) | Nitrogen adjacent to pyridine ring | Very Low | Lone pair is delocalized into the pyridine ring system. |

Reaction Kinetics and Thermodynamics

The rates and outcomes of reactions involving this compound are governed by kinetic and thermodynamic principles. A key example is the initial semicarbazone formation step, which can be subject to kinetic or thermodynamic control.

In competitive reactions, such as the formation of a semicarbazone from a mixture of two different carbonyl compounds (e.g., an aldehyde and a ketone), the product distribution can depend on the reaction conditions. docsity.comodinity.com

Kinetic Control: At lower temperatures and shorter reaction times, the major product will be the one that is formed fastest, i.e., the one with the lower activation energy. reddit.com This is known as the kinetic product. For semicarbazone formation, sterically less hindered carbonyls (like many aldehydes) often react faster. reddit.com

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible. An equilibrium is established, and the major product will be the most stable one, regardless of how fast it is formed. docsity.comreddit.com This is the thermodynamic product. Semicarbazones with more extensive conjugation (e.g., from aromatic aldehydes) are often more thermodynamically stable.

The reversibility of the initial condensation allows for the less stable, kinetically favored product to revert to the starting materials, which can then go on to form the more stable, thermodynamically favored product. docsity.com

For subsequent cyclization reactions, the thermodynamics are generally favorable due to the formation of a stable, aromatic 1,3,4-oxadiazole ring. However, the reaction requires an oxidizing agent and often heating, indicating a significant activation energy barrier for the cyclization step. The specific rate would depend on the substrate, oxidizing agent, and reaction conditions.

Advanced Applications and Emerging Research Directions for N Pyridin 2 Yl Hydrazinecarboxamide

Catalytic Applications

The molecular architecture of N-(pyridin-2-yl)hydrazinecarboxamide makes it an excellent candidate for designing sophisticated catalytic systems. Its ability to form stable complexes with a wide range of metal ions is central to its potential in both homogeneous and heterogeneous catalysis.

Role as Ligands in Homogeneous and Heterogeneous Catalysis

This compound and its derivatives are effective chelating agents. Semicarbazones, which share the core functional group, can act as unidentate, bidentate, or multidentate ligands depending on the specific molecular structure and reaction conditions mdpi.com. The this compound molecule possesses three key potential donor sites: the pyridinic nitrogen, the imine nitrogen, and the carbonyl oxygen. This allows it to function as a tridentate "pincer" ligand, which can bind strongly to a central metal ion, forming stable metallo-organic complexes.

The formation of such stable complexes is crucial for catalysis. Pincer-type ligands are known to enhance the stability of metal-carbon bonds during catalytic cycles, which is particularly important in cross-coupling reactions mdpi.com. Metal complexes incorporating hydrazone-based ligands, which are structurally analogous to hydrazinecarboxamides, have demonstrated significant catalytic activity mdpi.combg.ac.rs. For instance, zinc(II) complexes with tridentate hydrazone ligands have been synthesized and characterized for their catalytic potential mdpi.com. Similarly, Fe(II) complexes with pyridine-substituted thiosemicarbazones (the sulfur analogue of semicarbazones) have been shown to be active catalysts rsc.org. The pyridine (B92270) ring, in particular, is a common component in ligands designed for photocatalysis and other transition-metal-catalyzed reactions nih.govnih.gov. This body of research strongly suggests that this compound can serve as a robust ligand for creating well-defined, catalytically active metal centers.

Specific Catalytic Transformations (e.g., in Organic Synthesis)

Metal complexes derived from this compound and related structures have shown promise in facilitating a variety of important organic transformations. The specific reaction is determined by the choice of metal center and the coordination environment provided by the ligand.

Research on analogous compounds provides insight into the potential catalytic applications:

Oxidation Reactions: Fe(II) complexes of pyridine-substituted thiosemicarbazones have been successfully employed as catalysts for the oxidation of thioanisole to its sulfoxide and the oxidation of styrene to benzaldehyde, using hydrogen peroxide as the oxidant rsc.org. This suggests that iron complexes of this compound could be developed for selective oxidation processes.

Coupling Reactions: Zinc(II) complexes featuring hydrazone ligands have been tested as catalysts for the ketone-amine-alkyne (KA²) coupling reaction, which is used to synthesize propargylamines—valuable intermediates in organic synthesis mdpi.com. Furthermore, transition metal complexes with thiosemicarbazone ligands have been investigated as catalysts for various cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira reactions, which are fundamental for forming carbon-carbon bonds mdpi.com.

The table below summarizes catalytic activities observed in complexes with ligands structurally similar to this compound.

| Catalyst Type | Ligand Structure | Catalytic Transformation | Reference |

| Fe(II) Complex | Pyridine-substituted thiosemicarbazone | Oxidation of thioanisole and styrene | rsc.org |

| Zn(II) Complex | Tridentate hydrazone | Ketone-Amine-Alkyne (KA²) Coupling | mdpi.com |

| Ni(II) Complex | 9,10-phenanthrenequinone thiosemicarbazone | Sonogashira reaction | mdpi.com |

These examples highlight the potential of this compound to serve as a versatile ligand platform for developing catalysts for a broad spectrum of organic reactions.

Analytical Applications

The ability of this compound to selectively bind with specific ions makes it a promising tool for analytical chemistry, particularly in the development of sensors and separation techniques.

Sensing and Detection Capabilities

Chemosensors based on pyridine-carboxamide scaffolds are an active area of research for the detection of various metal ions researchgate.net. These sensors typically operate through fluorescence or colorimetric changes that occur upon binding of the target analyte. The this compound structure contains both a binding site (the hydrazinecarboxamide group) and a signaling unit (the pyridine ring).

Upon chelation with a metal ion, the electronic properties of the molecule can be significantly altered, leading to a detectable change in its photophysical properties, such as a shift in absorption or an enhancement of fluorescence (chelation-enhanced fluorescence, CHEF) nih.gov.

Fluorescent Probes: Pyridine-2,6-dicarboxamide based ligands have been developed into fluorescent probes that show a selective response to Mg²⁺ and Ni²⁺ ions in buffer solutions, with detection limits in the nanomolar range researchgate.net. Another rigid pyridine-containing ligand, 2,9-di-(pyrid-2-yl)-1,10-phenanthroline, has been used as a highly selective and sensitive fluorescent sensor for Cd²⁺, capable of detecting concentrations down to 10⁻⁹ M nih.gov.

Colorimetric Sensors: Terpyridine-based ligands have been shown to function as colorimetric sensors for iron ions (Fe²⁺ and Fe³⁺) researchgate.net.

Given these precedents, this compound is a strong candidate for the design of new chemosensors. By modifying the pyridine ring or the hydrazinecarboxamide moiety, it may be possible to tune the selectivity and sensitivity of the molecule for specific target ions, including heavy metals or biologically important cations.

| Sensor Ligand Structure | Target Ion(s) | Detection Method | Limit of Detection | Reference |

| Pyridine-2,6-dicarboxamide derivative | Mg²⁺ | Fluorescence | 2.15 x 10⁻⁸ M | researchgate.net |

| Pyridine-2,6-dicarboxamide derivative | Ni²⁺ | Fluorescence | 4.80 x 10⁻⁸ M | researchgate.net |

| 2,9-di-(pyrid-2-yl)-1,10-phenanthroline | Cd²⁺ | Fluorescence (CHEF) | ~1 x 10⁻⁹ M | nih.gov |

| Terpyridine derivative | Fe²⁺, Fe³⁺ | Colorimetric | 0.18 µM (Fe²⁺) | researchgate.net |

Ion-Flotation Techniques

Ion flotation is a separation process used to remove and concentrate ions from dilute aqueous solutions. The technique involves adding a collector (a chelating agent) and a surfactant to the solution. The collector selectively binds to the target metal ions, and the resulting hydrophobic complex is then floated to the surface by bubbling gas through the solution.